molecular formula C21H34ClNO3 B4883761 3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride

3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride

Cat. No. B4883761
M. Wt: 384.0 g/mol
InChI Key: HFFCMRHFSNPUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride, commonly known as DHMA, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. DHMA is a synthetic compound that belongs to the class of phenethylamines, which are known for their stimulant properties.

Mechanism of Action

DHMA acts as a releasing agent for monoamine neurotransmitters by binding to and inhibiting the reuptake transporters of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
DHMA has been found to increase heart rate, blood pressure, body temperature, and respiratory rate in animal studies. It has also been shown to have anxiogenic effects, which may be due to its stimulant properties. DHMA has been found to have a longer duration of action compared to other phenethylamines, which may be due to its slower metabolism.

Advantages and Limitations for Lab Experiments

DHMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. DHMA has also been found to have a longer duration of action compared to other phenethylamines, which may be beneficial for certain experiments. However, DHMA has several limitations that should be considered. It has been found to have a narrow therapeutic window, meaning that the dose required for a desired effect is close to the dose that can cause adverse effects. DHMA has also been found to have a high potential for abuse, which may limit its use in certain studies.

Future Directions

There are several future directions for research on DHMA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). DHMA has been found to increase the release of monoamine neurotransmitters, which are known to be dysregulated in these disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in the brain. DHMA can be used to selectively stimulate the release of dopamine, norepinephrine, or serotonin, allowing researchers to study the effects of these neurotransmitters on behavior and cognition. Overall, DHMA has the potential to be a valuable tool for research in neuroscience and pharmacology.

Synthesis Methods

DHMA is synthesized by the reaction of 3-(diethylamino)propyl chloride with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of hydrochloric acid to yield DHMA hydrochloride.

Scientific Research Applications

DHMA has been used in various scientific studies due to its potential applications in neuroscience and pharmacology. It has been shown to have stimulant properties similar to other phenethylamines such as amphetamines and cathinones. DHMA has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.

properties

IUPAC Name

3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCMRHFSNPUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride

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